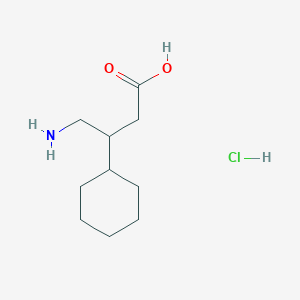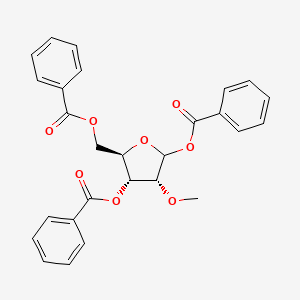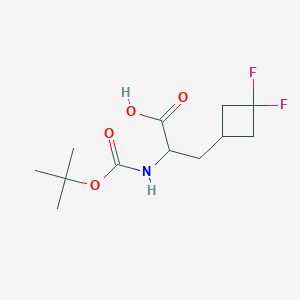![molecular formula C12H18N4O B1375719 1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one CAS No. 1423029-32-6](/img/structure/B1375719.png)
1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one
Overview
Description
“1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one” is a chemical compound with the IUPAC name 6-[(4-acetyl-1-piperazinyl)methyl]-2-pyridinylamine . It has a molecular weight of 234.3 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H18N4O/c1-10(17)16-7-5-15(6-8-16)9-11-3-2-4-12(13)14-11/h2-4H,5-9H2,1H3,(H2,13,14) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 234.3 . It’s stored at 4 degrees Celsius .Scientific Research Applications
Inhibitors of Myeloperoxidase (MPO)
This compound has been identified as a potential inhibitor of MPO, which is significant for its selectivity over thyroid peroxidase. This makes it an important tool for assessing the relative importance of MPO in preclinical models of chronic inflammatory disease .
Chemical Mechanical Planarization
A related compound, 5-(4-Methylpiperazin-1-yl)pyridin-2-amine, has been used in chemical mechanical planarization for tungsten-containing substrates, suggesting potential applications in materials science and engineering .
Drug Synthesis
The piperazine moiety is often found in drugs or bioactive molecules due to its chemical reactivity, which facilitates its insertion into molecules. This suggests that 1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one could be used in the synthesis of various pharmaceuticals .
Anti-tubercular Agents
There is research into designing and synthesizing novel compounds with anti-tubercular activity. While not directly related to the exact compound , this research indicates a potential application area for similar compounds .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development . This suggests that the compound may interact with its target in a way that inhibits the growth or function of the bacteria.
Biochemical Pathways
Given the reported anti-tubercular activity of similar compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra . This suggests that the compound may lead to the inhibition of the growth or function of the bacteria, thereby mitigating the symptoms of tuberculosis.
properties
IUPAC Name |
1-[4-[(6-aminopyridin-2-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-10(17)16-7-5-15(6-8-16)9-11-3-2-4-12(13)14-11/h2-4H,5-9H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOKLKRJNPGFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186078 | |
| Record name | Ethanone, 1-[4-[(6-amino-2-pyridinyl)methyl]-1-piperazinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423029-32-6 | |
| Record name | Ethanone, 1-[4-[(6-amino-2-pyridinyl)methyl]-1-piperazinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[4-[(6-amino-2-pyridinyl)methyl]-1-piperazinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B1375641.png)






![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)


